

Crystal Structure of 2,4-Dibromo-1-chlorobenzene: A Comprehensive Analysis

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Compound of Interest

Compound Name: 2,4-Dibromo-1-chlorobenzene

Cat. No.: B1315653

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Despite a thorough search of available scientific databases, the specific crystal structure of **2,4-Dibromo-1-chlorobenzene** has not been experimentally determined and reported. Therefore, a detailed technical guide on its core crystal structure, including quantitative data and experimental protocols, cannot be provided at this time.

While crystallographic data for numerous related halogenated benzene derivatives are available, the specific arrangement of atoms in the solid state for **2,4-Dibromo-1-chlorobenzene** remains uncharacterized. This precludes the generation of a comprehensive report that would include:

- **Crystallographic Data:** Unit cell dimensions, space group, crystal system, and atomic coordinates.
- **Bond Lengths and Angles:** Precise measurements of the distances between atoms and the angles between chemical bonds.
- **Intermolecular Interactions:** Analysis of the non-covalent forces that govern the packing of molecules in the crystal lattice.

General Considerations for Halogenated Benzene Crystal Structures

In the absence of specific data for **2,4-Dibromo-1-chlorobenzene**, we can discuss the general principles that govern the crystal structures of similar halogenated aromatic compounds. The

packing of these molecules in the solid state is primarily influenced by a combination of weak intermolecular interactions, including:

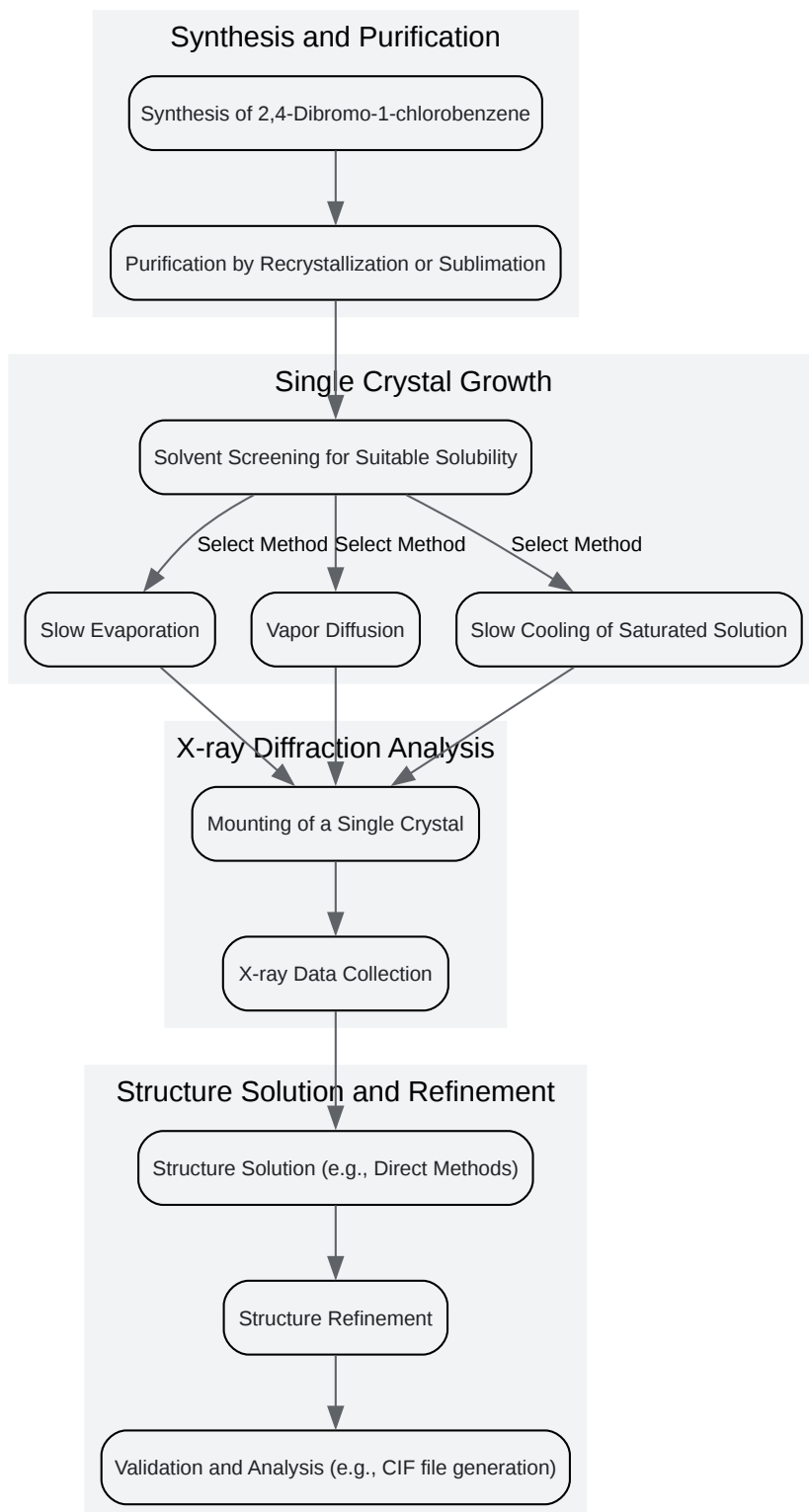
- **Van der Waals Forces:** These are ubiquitous, non-specific attractive or repulsive forces between molecules.
- **Halogen Bonding:** A directional, non-covalent interaction between a halogen atom (acting as an electrophilic " σ -hole") and a nucleophilic region on an adjacent molecule. This is a significant interaction in the crystal engineering of halogenated compounds.
- **π - π Stacking:** Interactions between the electron clouds of adjacent aromatic rings.

The interplay of these forces, along with the steric demands of the bromine and chlorine substituents, would dictate the final, most thermodynamically stable crystal packing for **2,4-Dibromo-1-chlorobenzene**.

Hypothetical Experimental Workflow

Should researchers undertake the determination of the crystal structure of **2,4-Dibromo-1-chlorobenzene**, a typical experimental workflow would be as follows. This hypothetical protocol is provided for illustrative purposes.

Hypothetical Workflow for Crystal Structure Determination

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Caption: A generalized workflow for the experimental determination of a small molecule crystal structure.

Molecular Structure

While the crystal structure is unknown, the molecular structure of **2,4-Dibromo-1-chlorobenzene** is well-defined. The following diagram illustrates the connectivity of the atoms within a single molecule.

Caption: Molecular structure of **2,4-Dibromo-1-chlorobenzene**.

In conclusion, while a detailed technical guide on the crystal structure of **2,4-Dibromo-1-chlorobenzene** cannot be produced due to the absence of experimental data, this document provides an overview of the general principles that would govern its solid-state structure and a hypothetical workflow for its determination. Further experimental research is required to elucidate the precise crystallographic details of this compound.

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